molecular formula C18H18N2Na2O18S2 B13722792 Sulfo EGS

Sulfo EGS

Cat. No.: B13722792
M. Wt: 660.5 g/mol
InChI Key: IYBKWXQWKPSYDT-UHFFFAOYSA-L
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Description

Sulfo-EGS, also known as ethylene glycol bis(sulfosuccinimidyl succinate), is a water-soluble, homobifunctional N-hydroxysuccinimide ester. It is widely used in biochemical research for its ability to crosslink proteins and other molecules. The compound contains two sulfo-NHS ester groups that react with primary amines, forming stable amide bonds. This makes it particularly useful for labeling and crosslinking proteins on cell surfaces.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-EGS is synthesized by reacting ethylene glycol with succinic anhydride to form ethylene glycol bis(succinimidyl succinate). This intermediate is then sulfonated to produce ethylene glycol bis(sulfosuccinimidyl succinate). The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Sulfo-EGS follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is usually purified through crystallization or chromatography and stored under desiccated conditions to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Sulfo-EGS primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-NHS ester groups react with the amine groups to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9, where the amine groups are nucleophilic enough to attack the ester groups .

Common Reagents and Conditions

Major Products

The primary product of the reaction between Sulfo-EGS and primary amines is a stable amide bond. When cleaved with hydroxylamine, the crosslinks yield two fragments with terminal amide bonds and the release of ethylene glycol .

Scientific Research Applications

Sulfo-EGS is extensively used in various scientific research fields:

Mechanism of Action

Sulfo-EGS exerts its effects through the formation of covalent amide bonds between its sulfo-NHS ester groups and primary amines on target molecules. This crosslinking can stabilize protein structures, facilitate the study of protein-protein interactions, and enable the labeling of cell surface proteins. The crosslinks formed are reversible under specific conditions, such as treatment with hydroxylamine at pH 8.5 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-EGS is unique due to its water solubility, which makes it particularly suitable for cell surface labeling and other applications where membrane impermeability is desired. Its ability to form reversible crosslinks under mild conditions also adds to its versatility in various research applications .

Properties

Molecular Formula

C18H18N2Na2O18S2

Molecular Weight

660.5 g/mol

IUPAC Name

disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

IYBKWXQWKPSYDT-UHFFFAOYSA-L

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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